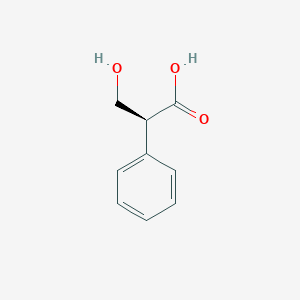
(S)-tropic acid
Overview
Description
(S)-Tropic acid is a chiral organic compound with the molecular formula C_9H_10O_3. It is a derivative of tropane and is characterized by the presence of a hydroxyl group and a carboxyl group attached to a benzene ring. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Tropic acid can be synthesized through several methods. One common approach involves the resolution of racemic tropic acid using chiral resolving agents. Another method includes the asymmetric synthesis starting from readily available precursors such as phenylacetic acid. The reaction typically involves the use of chiral catalysts to ensure the formation of the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as lipases or esterases are used to selectively hydrolyze esters of racemic tropic acid, yielding the desired (S)-enantiomer. This method is favored due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (S)-Tropic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tropic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol, yielding tropinol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Tropic acid derivatives with aldehyde or ketone groups.
Reduction: Tropinol and other alcohol derivatives.
Substitution: Various substituted tropic acid derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-Tropic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound is an intermediate in the synthesis of pharmaceuticals such as atropine and scopolamine, which are used to treat various medical conditions.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tropic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with receptors or enzymes, modulating their activity and resulting in various physiological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Tropic Acid: The racemic mixture of (S)- and ®-tropic acid.
Atropic Acid: A structural isomer with a different arrangement of functional groups.
Phenylacetic Acid: A precursor in the synthesis of (S)-tropic acid.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the (S)-enantiomer often exhibits distinct and desirable therapeutic properties compared to its ®-counterpart.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16202-15-6 | |
| Record name | Tropic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxy-2-phenylpropanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic pathway of (S)-tropic acid?
A1: this compound originates from L-phenylalanine, an essential amino acid. Research suggests that the pathway involves a fascinating rearrangement of the L-phenylalanine side chain. [] This rearrangement leads to the formation of the isopropanoid this compound skeleton. Studies using isotopically labeled precursors have identified (R)-D-phenyllactic acid as a direct precursor to this compound. [, ] The incorporation of labeled (R)-(+)-3-phenyllactic acid into the tropic acid ester alkaloids of Datura plants further supports this finding. []
Q2: What is the stereochemistry involved in the biosynthesis of this compound?
A2: The conversion of L-phenylalanine to this compound involves a stereospecific 1,2-migration of the carboxyl group. Experiments using (2S,3R)- and (2S,3S)-[1-14C,3-3H] phenylalanine demonstrated that this migration occurs with retention of configuration at the migrating carbon center. []
Q3: Can this compound be chemically synthesized?
A3: Yes, this compound can be chemically synthesized. One approach involves the trifluoroacetolysis of the O-nitrobenzenesulfonate derivative of optically active 3-phenyllactic acid ester. [] This method allows for the preparation of both (R)- and this compound with high retention of optical purity.
Q4: What is the role of this compound in the biosynthesis of tropane alkaloids?
A4: this compound acts as the acid moiety in tropane alkaloids like hyoscyamine and scopolamine. It forms an ester linkage with the tropane alkaloid core, specifically with the hydroxyl group at the 3-position of the tropane ring. Research indicates that the (R)-(+)-3-phenyllactic acid ester of tropine (littorine) directly rearranges to form the tropoyl ester (-)-hyoscyamine. []
Q5: Are there alternative biosynthetic pathways to this compound?
A5: Research suggests that while phenylalanine is a precursor to tropic acid, phenyllactic acid may be a more direct intermediate in the biosynthetic pathway within Datura and Brugmansia plants. [] This highlights the complexity of plant metabolic pathways and the potential for alternative routes to the same compound.
Q6: Are there any potential applications of this compound or its derivatives?
A6: While this compound itself doesn't possess direct pharmaceutical activities, its derivatives, the tropane alkaloids, have significant medicinal uses. Understanding the biosynthesis of this compound could pave the way for producing these alkaloids more efficiently or developing novel derivatives with improved pharmacological properties. For instance, the asymmetric boracarboxylation of styrenes using carbon dioxide has been shown to produce this compound. [] Optimizing this reaction could offer an alternative and potentially greener route to this valuable chiral building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


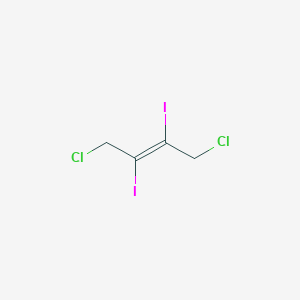

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
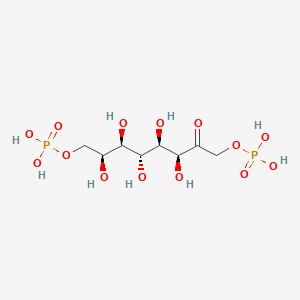

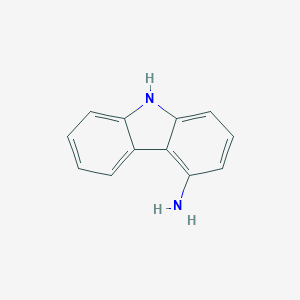
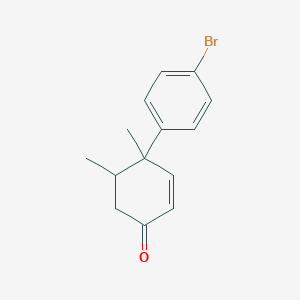

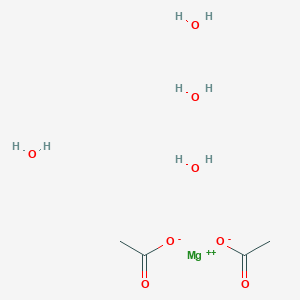
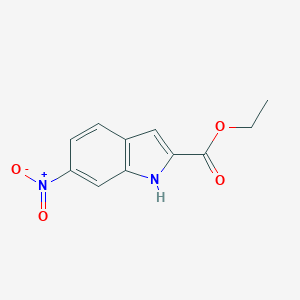

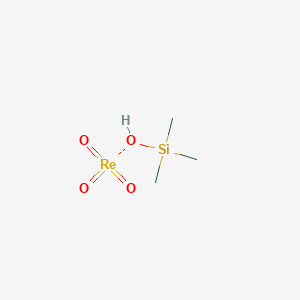
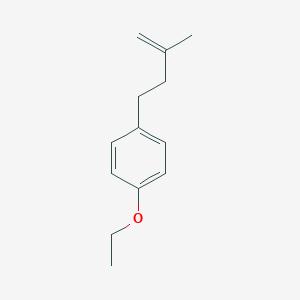
![5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B99731.png)
